1-Bromo-4-methoxybutane
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 1-Bromo-4-methoxybutane involves various strategies, including the reaction of pinostrobin molecules to form bromobutoxy derivatives under specific conditions (Кoblandy et al., 2023)(Кoblandy et al., 2023). Another method includes the conversion of n-butyl alcohol to 1-bromobutane using red phosphorus and liquid bromine, showcasing the variety of approaches to synthesizing bromo-substituted compounds (L. Jun, 2012)(L. Jun, 2012).
Molecular Structure Analysis
Molecular structure analysis of bromo-substituted compounds, including 1-Bromo-4-methoxybutane, is crucial for understanding their reactivity and properties. For instance, the structural determination through elemental analysis, IR, and NMR spectroscopy provides insights into the compound's configuration and electronic environment (Кoblandy et al., 2023)(Кoblandy et al., 2023).
Chemical Reactions and Properties
1-Bromo-4-methoxybutane participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. The bromine atom's presence allows for its reaction with nucleophiles to form different organic compounds, illustrating the versatility of bromo-substituted compounds in synthetic organic chemistry (P. Tundo & M. Selva, 2005)(P. Tundo & M. Selva, 2005).
Physical Properties Analysis
The physical properties of 1-Bromo-4-methoxybutane, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the bromo and methoxy groups influences these properties, affecting the compound's behavior in different environments and its suitability for various applications (L. Jun, 2012)(L. Jun, 2012).
Chemical Properties Analysis
The chemical properties of 1-Bromo-4-methoxybutane, including its reactivity towards nucleophiles, electrophiles, and radicals, are central to its applications in synthesis. These properties are explored through studies on its reactivity patterns, offering valuable insights into its use as a building block in organic synthesis (P. Tundo & M. Selva, 2005)(P. Tundo & M. Selva, 2005).
Scientific Research Applications
Fire Extinguishing Applications
1-Bromo-4-methoxybutane has been evaluated for its potential use in fire extinguishing applications. A study by Zou, Vahdat, and Collins (2001) demonstrated that mixtures of 1-bromo-1-propane/nitrogen and 1-methoxynonafluorobutane/nitrogen can significantly enhance the extinguishing ability of inert gases. This highlights the potential of 1-Bromo-4-methoxybutane in fire safety and suppression technologies (Zou, Vahdat, & Collins, 2001).
Catalysis in Organic Synthesis
The compound plays a role in organic synthesis, particularly in catalysis. Wu and Lee (2001) investigated the reaction of 4-methoxyphenylacetic acid with n-bromobutane, revealing the importance of 1-Bromo-4-methoxybutane in triphase catalysis, a method used in organic solvent/alkaline solutions (Wu & Lee, 2001).
Electrochemical Behavior
Pritts and Peters (1995) explored the electrochemical reduction of various 1,4-dihalobutanes, including 1-Bromo-4-methoxybutane. Their work, focusing on the production of different products via electrochemical means, offers insights into the versatility of this compound in electrochemical applications (Pritts & Peters, 1995).
Stereochemistry and Microbial Epoxidation
A study by Archelas, Hartmans, and Tramper (1988) highlighted the stereochemical aspects of 1-Bromo-4-methoxybutane, particularly in microbial epoxidation. Their research provides valuable information on the stereochemical behavior of this compound in biological systems (Archelas, Hartmans, & Tramper, 1988).
Application in Organic Chemistry
1-Bromo-4-methoxybutane is also used in organic chemistry for the synthesis of various compounds. Idris et al. (2000) demonstrated its utility in the synthesis of alpha-bromo alpha-dioxymethyl carbonyl compounds, indicating its versatility in organic synthesis (Idris et al., 2000).
Safety And Hazards
1-Bromo-4-methoxybutane is classified as a flammable liquid and vapor. It can cause skin and eye irritation. In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
properties
IUPAC Name |
1-bromo-4-methoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOQTNHQNMYBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334569 | |
Record name | 1-Bromo-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxybutane | |
CAS RN |
4457-67-4 | |
Record name | 1-Bromo-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-methoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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